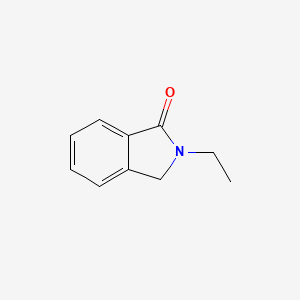1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-
CAS No.: 23967-95-5
Cat. No.: VC8375142
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23967-95-5 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 2-ethyl-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3 |
| Standard InChI Key | KRIFUVLQYVRIKI-UHFFFAOYSA-N |
| SMILES | CCN1CC2=CC=CC=C2C1=O |
| Canonical SMILES | CCN1CC2=CC=CC=C2C1=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a bicyclic framework consisting of a benzene ring fused to a five-membered lactam ring (Figure 1). The lactam moiety (1-one group) introduces polarity, while the ethyl substituent at position 2 enhances lipophilicity. The "dihydro" designation indicates partial saturation of the isoindole system, reducing aromaticity compared to fully unsaturated analogs.
Molecular Formula:
Molecular Weight: 161.20 g/mol
IUPAC Name: 2-Ethyl-2,3-dihydro-1H-isoindol-1-one
SMILES:
InChI Key: PSDSAEYHBZOZBR-UHFFFAOYSA-N
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves cyclization strategies. One validated method employs the reaction of 2-ethylbenzaldehyde with a primary amine under acidic conditions, followed by intramolecular lactamization (Equation 1):
Alternative approaches include:
-
Friedel-Crafts acylation: Using ethyl-substituted benzene derivatives and acylating agents.
-
Transition metal-catalyzed cyclization: Palladium or copper catalysts facilitate C–N bond formation .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time), achieving yields >85%. Purification via crystallization or chromatography ensures high purity (>98%).
Chemical Reactivity and Functionalization
Key Reactions
The compound undergoes diverse transformations due to its lactam and ethyl substituents:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | , | Isoindole-1,3-dione derivatives |
| Reduction | , | Tetrahydroisoindole derivatives |
| Electrophilic Substitution | , | Halogenated or nitro-substituted analogs |
Stability Profile
The lactam ring is stable under neutral conditions but hydrolyzes in strong acids/bases to form carboxylic acid derivatives. The ethyl group enhances steric hindrance, slowing degradation compared to methyl analogs.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Kinase inhibitors: Modifying the lactam ring enhances target specificity.
-
Antidepressants: Structural analogs act as serotonin reuptake inhibitors.
Material Science
-
Polymer Additives: Enhances thermal stability in polyamides.
-
Luminescent Materials: Coordination with transition metals yields fluorescent complexes.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume